ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of 2,3-dihydroindole followed by esterification. One common method includes:
Bromination: The starting material, 2,3-dihydroindole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The indole ring can be oxidized to form oxindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Reduction: Formation of ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate.
Oxidation: Formation of oxindole derivatives.
Scientific Research Applications
Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can influence its binding affinity and specificity, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
- Ethyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
- Ethyl 2-(5-methyl-2,3-dihydro-1H-indol-3-yl)acetate
Uniqueness
Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, making this compound a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUDNXFOKGLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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